N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Overview
Description
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown cytotoxic activity against tumor and non-tumor mammalian cell lines .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which may play a role in their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing its interaction and enhancing its inhibitory effects .
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound has been shown to inhibit cellular metabolism by targeting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . By binding to the active sites of enzymes, this compound inhibits their catalytic activity, leading to downstream effects on cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cellular processes, such as cell proliferation and metabolism . Prolonged exposure may also lead to adaptive responses in cells, including upregulation of detoxification pathways and increased expression of resistance proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as reduced tumor growth and improved survival rates in cancer models . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size . Additionally, this compound can localize to specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can disrupt mitochondrial membrane potential and induce apoptosis . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the cyclization of amidoximes with carboxylic acid derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups and yields the desired product in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: The compound is used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of both phenyl and benzamide groups.
Properties
IUPAC Name |
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-17-15(20)12-9-5-6-10-13(12)16-18-14(19-21-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPLMRPHFCFCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394087 | |
Record name | N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63274-23-7 | |
Record name | N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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